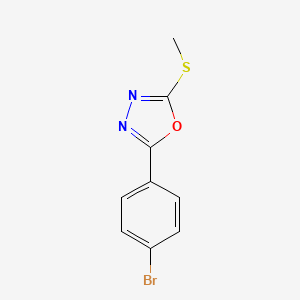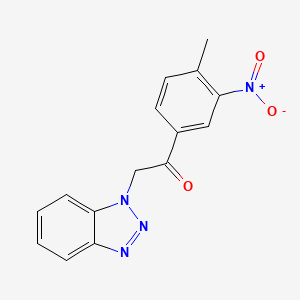
2-(4-bromophenyl)-5-(methylthio)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-bromophenyl)-5-(methylthio)-1,3,4-oxadiazoles involves strategic reactions that allow the incorporation of the bromophenyl and methylthio groups into the oxadiazole core. The preparation of these derivatives often includes steps such as dehydration of diarylhydrazide, with reaction conditions playing a crucial role in the synthesis outcome. A significant yield (up to 78.9%) can be achieved under optimized conditions, highlighting the efficiency of the synthetic route (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-(4-bromophenyl)-5-(methylthio)-1,3,4-oxadiazoles has been characterized using techniques such as IR and NMR spectroscopy. Density Functional Theory (DFT) studies, including HOMO and LUMO energy calculations, provide insights into the electronic properties and stability of the compound. The molecular geometry, IR parameters, and NMR chemical shifts calculated by DFT methods align with experimental data, offering a detailed understanding of the molecule's structural attributes (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
2-(4-Bromophenyl)-5-(methylthio)-1,3,4-oxadiazoles participate in a variety of chemical reactions, such as Suzuki cross-coupling, which enables the introduction of various substituents through palladium-catalyzed reactions. This versatility allows for the synthesis of symmetrically substituted derivatives, providing a pathway for further modification and application of the compound (A. Kudelko et al., 2015).
Physical Properties Analysis
The physical properties, including UV absorption and photoluminescent characteristics, are significantly influenced by the aryl groups attached to the 1,3,4-oxadiazole core. These derivatives exhibit maximum UV absorptions in the range of 280~301 nm and peak photoluminescent wavelengths between 350~370 nm, indicating their potential for use in optical materials and devices (Liu Yu et al., 2006).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-methylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIVDLTXYOUTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(1H-indazol-3-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5661397.png)

![4-fluoro-N-({1-[3-(2-thienyl)propanoyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5661412.png)
![1-[3-(4-isopropylphenyl)acryloyl]pyrrolidine](/img/structure/B5661424.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5661432.png)
![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)


![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)
![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
![2-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5661499.png)
![2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol](/img/structure/B5661500.png)
![1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)